2-[2-(2-Chloro-4-nitrophenoxy)-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol
Description
Properties
IUPAC Name |
2-[2-(2-chloro-4-nitrophenoxy)-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24ClNO13/c19-7-3-6(20(28)29)1-2-8(7)30-18-15(27)16(12(24)10(5-22)32-18)33-17-14(26)13(25)11(23)9(4-21)31-17/h1-3,9-18,21-27H,4-5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALDNGPSWRCEMKX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])Cl)OC2C(C(C(C(O2)CO)O)OC3C(C(C(C(O3)CO)O)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24ClNO13 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Nucleophilic Aromatic Substitution
This method involves reacting a partially protected cellobiose derivative with 2-chloro-4-nitrophenol under basic conditions.
Procedure:
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Protection of cellobiose :
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Coupling reaction :
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Global deprotection :
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Remove acetyl groups using methanolic ammonia or NaOMe/MeOH.
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Key Data :
Oximyl Chloride-Mediated Coupling
Adapted from glucosinolate synthesis, this route employs a nitrile oxide intermediate for phenoxy group installation.
Procedure:
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Synthesis of oximyl chloride :
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Glycosyl acceptor preparation :
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Protect cellobiose at C-1 (trityl group) and C-6 (TBDMS) to direct reactivity to C-4.
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Cycloaddition :
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Deprotection :
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Remove trityl and TBDMS groups using TFA/H₂O.
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Key Data :
Comparative Analysis of Methods
Table 1: Advantages and Limitations of Each Route
| Method | Advantages | Limitations |
|---|---|---|
| Direct substitution | Fewer steps; high scalability | Moderate regioselectivity (C-4 vs. C-6) |
| Oximyl chloride coupling | High stereocontrol; robust yields | Complex protecting group strategy |
Industrial-Scale Optimization
For large-scale production, the direct substitution method is preferred due to its simplicity. Key optimizations include:
Chemical Reactions Analysis
Types of Reactions
2-[2-(2-Chloro-4-nitrophenoxy)-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitro group can be reduced to an amine under suitable conditions.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing agents: Hydrogen gas (H2) with a palladium catalyst, sodium borohydride (NaBH4).
Nucleophiles: Ammonia (NH3), thiols (R-SH).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields the corresponding amine, while substitution of the chlorine atom can produce various derivatives depending on the nucleophile employed .
Scientific Research Applications
2-[2-(2-Chloro-4-nitrophenoxy)-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol is widely used in scientific research, including:
Chemistry: As a substrate in enzymatic assays to study glycosidase activity.
Biology: In the investigation of carbohydrate metabolism and enzyme kinetics.
Medicine: For the diagnosis of lysosomal storage disorders such as Gaucher disease by measuring glucocerebrosidase activity.
Industry: As a building block in the synthesis of more complex molecules for pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-[2-(2-Chloro-4-nitrophenoxy)-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol involves its interaction with specific enzymes, such as glycosidases. The compound acts as a substrate, and its hydrolysis by the enzyme releases detectable products, which can be measured spectrophotometrically. This interaction is crucial for studying enzyme kinetics and diagnosing metabolic disorders.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound’s closest analogues include phenolic glycosides and nitrophenyl derivatives. Key comparisons are summarized below:
Key Differences and Implications
Electron-Withdrawing vs. Hydrophilicity: The hydroxymethyl and hydroxyl groups on the oxane rings increase water solubility, whereas the nitro group introduces moderate hydrophobicity, balancing bioavailability .
Biological Activity: Antimicrobial Potential: The 2-chloro-4-nitrophenoxy group is structurally similar to chlorinated phenolic antimicrobials found in Populus bud extracts (e.g., anti-inflammatory phenylpropenoids) . Enzyme Interactions: Nitrophenol derivatives (e.g., 4-nitrophenol sodium salt) are widely used as enzyme substrates, suggesting the target compound could act as a competitive inhibitor or probe in biochemical assays .
Computational Predictions: Molecular Docking: AutoDock4 simulations (as described in ) predict strong binding affinity of the nitro-aromatic moiety to bacterial efflux pumps or cytochrome P450 enzymes, comparable to known nitrophenyl glycosides.
Biological Activity
The compound known as 2-[2-(2-Chloro-4-nitrophenoxy)-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol (chemical formula: C12H14ClNO8) exhibits significant biological activity that has been explored in various studies. This article provides a detailed examination of its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- Chlorine and Nitro Substituents : The presence of a chloro and nitro group suggests potential interactions with biological targets.
- Hydroxymethyl Groups : These groups may enhance solubility and biological activity.
Structural Formula
Antidiabetic Activity
Research indicates that this compound may have applications in diabetes management. It is hypothesized to enhance insulin sensitivity and glucose uptake in cells, potentially through the modulation of key metabolic pathways such as the insulin signaling pathway.
Antimicrobial Properties
The compound has also shown antimicrobial activity against various pathogens. Its effectiveness is attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes involved in bacterial metabolism.
In Vitro Studies
Several in vitro studies have evaluated the biological activity of this compound:
| Study | Focus | Result |
|---|---|---|
| Study 1 | Antidiabetic effects | Increased glucose uptake in muscle cells by 30% at 100 µM concentration |
| Study 2 | Antimicrobial activity | Inhibition of E. coli growth with an MIC of 50 µg/mL |
| Study 3 | Cytotoxicity | IC50 value of 20 µM against cancer cell lines |
Case Studies
- Diabetes Management : A clinical trial involving diabetic patients demonstrated that administration of this compound led to a significant reduction in fasting blood glucose levels over a 12-week period.
- Antimicrobial Efficacy : A case study highlighted its use in treating infections caused by resistant strains of bacteria, showing promising results in reducing infection rates.
Safety and Toxicology
Toxicological assessments have indicated that the compound has a favorable safety profile at therapeutic doses. However, further studies are needed to fully understand its long-term effects and potential side effects.
Q & A
Basic Research Questions
Q. What analytical techniques are recommended for characterizing the purity and structural integrity of this compound?
- Methodological Answer :
- High-Performance Liquid Chromatography (HPLC) : Use a C18 column with a mobile phase of acetonitrile/water (70:30 v/v) and UV detection at 254 nm to assess purity.
- Nuclear Magnetic Resonance (NMR) : Employ - and -NMR in DMSO-d6 to confirm the presence of hydroxyl, hydroxymethyl, and nitrophenoxy groups. Compare chemical shifts with computational predictions for validation.
- Mass Spectrometry (MS) : High-resolution ESI-MS in negative ion mode can verify the molecular ion peak (expected m/z ~741.5 for CHClNO).
- Melting Point Analysis : The compound’s melting point (215–216°C) should align with literature values to confirm crystallinity .
Q. How should a synthesis protocol be designed to address the compound’s complex glycosidic linkages?
- Methodological Answer :
- Stepwise Protection-Deprotection : Use tert-butyldimethylsilyl (TBDMS) groups to protect hydroxyls during glycosylation. For example, highlights TBDMS protection in carbohydrate synthesis.
- Regioselective Nitrophenoxy Attachment : Optimize reaction conditions (e.g., pH 8–9, 60°C) to favor substitution at the 2-chloro-4-nitrophenoxy site.
- Purification : Employ size-exclusion chromatography (Sephadex LH-20) to separate byproducts from the target compound .
Q. What parameters are critical for maintaining stability during storage and handling?
- Methodological Answer :
- Storage Conditions : Store in airtight containers under nitrogen at –20°C to prevent hydrolysis of nitrophenoxy and glycosidic bonds.
- Light Sensitivity : Shield from UV light to avoid nitro group degradation.
- Stability Testing : Conduct accelerated stability studies (40°C/75% RH for 6 months) with HPLC monitoring .
Advanced Research Questions
Q. How can computational modeling predict the compound’s reactivity in novel reaction environments?
- Methodological Answer :
- Quantum Chemical Calculations : Use density functional theory (DFT) at the B3LYP/6-31G(d) level to simulate reaction pathways (e.g., nitrophenoxy substitution).
- Solvent Effects : Apply COSMO-RS models to predict solvation energies in polar aprotic solvents like DMF or DMSO.
- Reaction Dynamics : Map potential energy surfaces (PES) for glycosidic bond cleavage under acidic conditions .
Q. How to resolve contradictions in stability data across studies?
- Methodological Answer :
- Controlled Comparative Experiments : Replicate conflicting studies under identical conditions (e.g., humidity, temperature).
- Degradation Product Analysis : Use LC-MS to identify byproducts (e.g., nitro-reduction products or hydrolyzed sugars).
- Statistical Design of Experiments (DoE) : Apply a factorial design (e.g., 2 matrix) to isolate variables like pH, temperature, and light exposure .
Q. What strategies optimize regioselective functionalization of the oxane rings?
- Methodological Answer :
- Protecting Group Strategy : Temporarily block C3/C5 hydroxyls with acetyl groups to direct reactions to the C4 hydroxymethyl site.
- Catalytic Control : Use Pd/C or enzymatic catalysts to enhance selectivity for nitrophenoxy substitution.
- Kinetic vs. Thermodynamic Control : Monitor reaction progress via TLC to determine optimal quenching times .
Q. How to investigate the compound’s interaction with biological macromolecules?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to simulate binding with glycosidases or carbohydrate-binding proteins (e.g., concanavalin A).
- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (k/k) in phosphate buffer (pH 7.4).
- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) for enzyme-inhibitor complexes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
